

# Application Notes and Protocols for Radiolabeling Norapomorphine with Carbon-11

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## Compound of Interest

Compound Name: Norapomorphine

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This document provides detailed methodologies for the radiolabeling of **norapomorphine** with Carbon-11, focusing on the synthesis of (-)-N-[<sup>11</sup>C]propyl-**norapomorphine** ([<sup>11</sup>C]NPA), a key radiotracer for Positron Emission Tomography (PET) imaging of D<sub>2</sub> dopamine receptors.

## Introduction

**Norapomorphine** and its derivatives, when labeled with the positron-emitting radionuclide Carbon-11 (<sup>11</sup>C, t<sub>1/2</sub> = 20.4 min), serve as valuable tools in neuroscience research and drug development. [<sup>11</sup>C]**Norapomorphine**-based radiotracers allow for the in vivo visualization and quantification of dopamine receptors, particularly the D<sub>2</sub> receptor, which is implicated in various neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The short half-life of Carbon-11 necessitates rapid and efficient radiosynthesis protocols to ensure high radiochemical yield and specific activity, crucial for successful PET imaging studies. This document outlines the established methods for the preparation of these important research agents.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of (-)-N-[<sup>11</sup>C]propyl-**norapomorphine** ([<sup>11</sup>C]NPA), providing a clear comparison of expected outcomes.

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	2.5% (based on [ $^{11}\text{C}$ ]CO <sub>2</sub> )	[1]
Radiochemical Yield (one-pot synthesis)	16% (based on [ $^{11}\text{C}$ ]CO <sub>2</sub> )	[2]
Specific Activity	1700 ± 1900 mCi/μmol (63 GBq/μmol)	[1][2]
Radiochemical Purity	>99%	[2]
Total Synthesis Time	60 min	[1][2]

## Experimental Protocols

### Protocol 1: Synthesis of (-)-N-[ $^{11}\text{C}$ ]propyl-norapomorphine ([ $^{11}\text{C}$ ]NPA)

This protocol details a one-pot synthesis method for [ $^{11}\text{C}$ ]NPA, which has been reported to provide a higher radiochemical yield.[2]

Materials:

- **Norapomorphine**
- [ $^{11}\text{C}$ ]Carbon Dioxide ([ $^{11}\text{C}$ ]CO<sub>2</sub>) produced from a cyclotron
- Ethylmagnesium bromide
- Phthaloyl chloride
- Lithium aluminum hydride (LiAlH<sub>4</sub>)
- C-18 Sep-Pak cartridge
- HPLC system with a C18 column
- Solvents for reaction and HPLC purification (e.g., anhydrous THF, diethyl ether)

#### Procedure:

- Production of [ $^{11}\text{C}$ ]Propionyl Chloride:
  - [ $^{11}\text{C}$ ]CO<sub>2</sub> is produced via the  $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$  nuclear reaction in a cyclotron.
  - The [ $^{11}\text{C}$ ]CO<sub>2</sub> is trapped in a solution of ethylmagnesium bromide in anhydrous THF.
  - This reaction forms [ $^{11}\text{C}$ ]propionic acid.
  - Phthaloyl chloride is then added to the reaction mixture to convert the [ $^{11}\text{C}$ ]propionic acid into [ $^{11}\text{C}$ ]propionyl chloride.[\[1\]](#)[\[2\]](#)
- Reaction with **Norapomorphine**:
  - The freshly prepared [ $^{11}\text{C}$ ]propionyl chloride is reacted with **norapomorphine** in an appropriate solvent.
- Reduction:
  - The resulting intermediate is then reduced using lithium aluminum hydride (LiAlH<sub>4</sub>) to yield (-)-N-[ $^{11}\text{C}$ ]propyl-**norapomorphine**.[\[1\]](#)[\[2\]](#)
- Purification:
  - The crude product is first passed through a C-18 Sep-Pak cartridge to remove unreacted precursors and polar impurities.
  - Final purification is achieved using high-performance liquid chromatography (HPLC) with a C18 column to isolate the pure [ $^{11}\text{C}$ ]NPA.[\[2\]](#)
- Quality Control:
  - The radiochemical purity of the final product is determined by analytical HPLC.
  - The specific activity is calculated based on the amount of radioactivity and the mass of the product.

## Protocol 2: N-methylation of Norapomorphine with $[^{11}\text{C}]$ Methyl Iodide

While the primary focus is on  $[^{11}\text{C}]$ NPA, a more general method for labeling **norapomorphine** at the nitrogen position involves the use of  $[^{11}\text{C}]$ methyl iodide ( $[^{11}\text{C}]\text{CH}_3\text{I}$ ). This would produce  $[^{11}\text{C}]$ apomorphine.

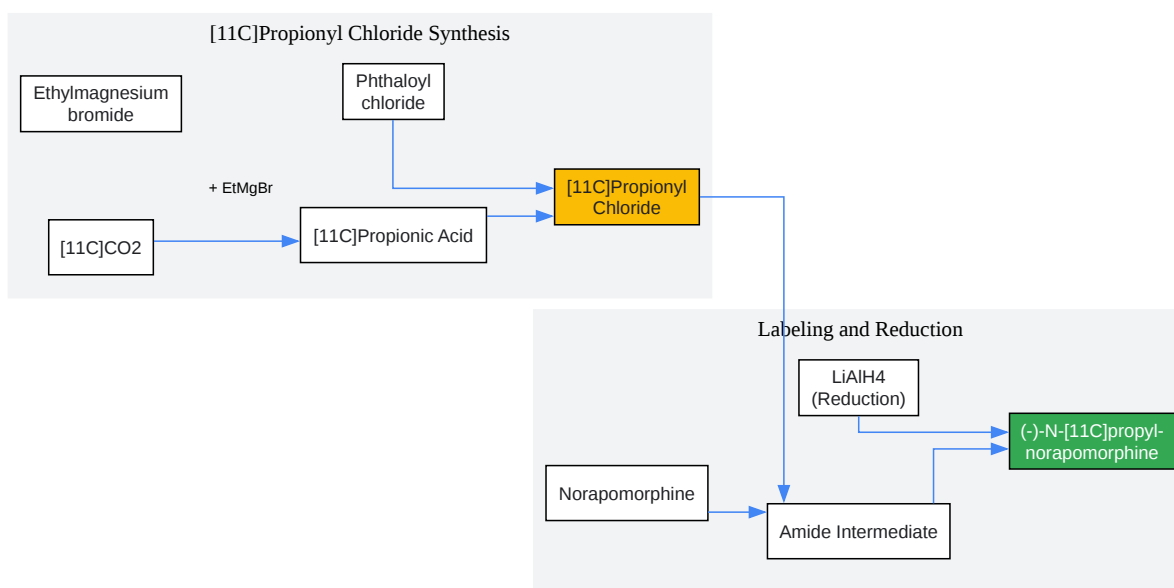
Materials:

- **Norapomorphine** hydrobromide
- $[^{11}\text{C}]$ Methyl Iodide ( $[^{11}\text{C}]\text{CH}_3\text{I}$ )
- Base (e.g., NaOH)
- Solvent (e.g., DMSO)
- HPLC system for purification

Procedure:

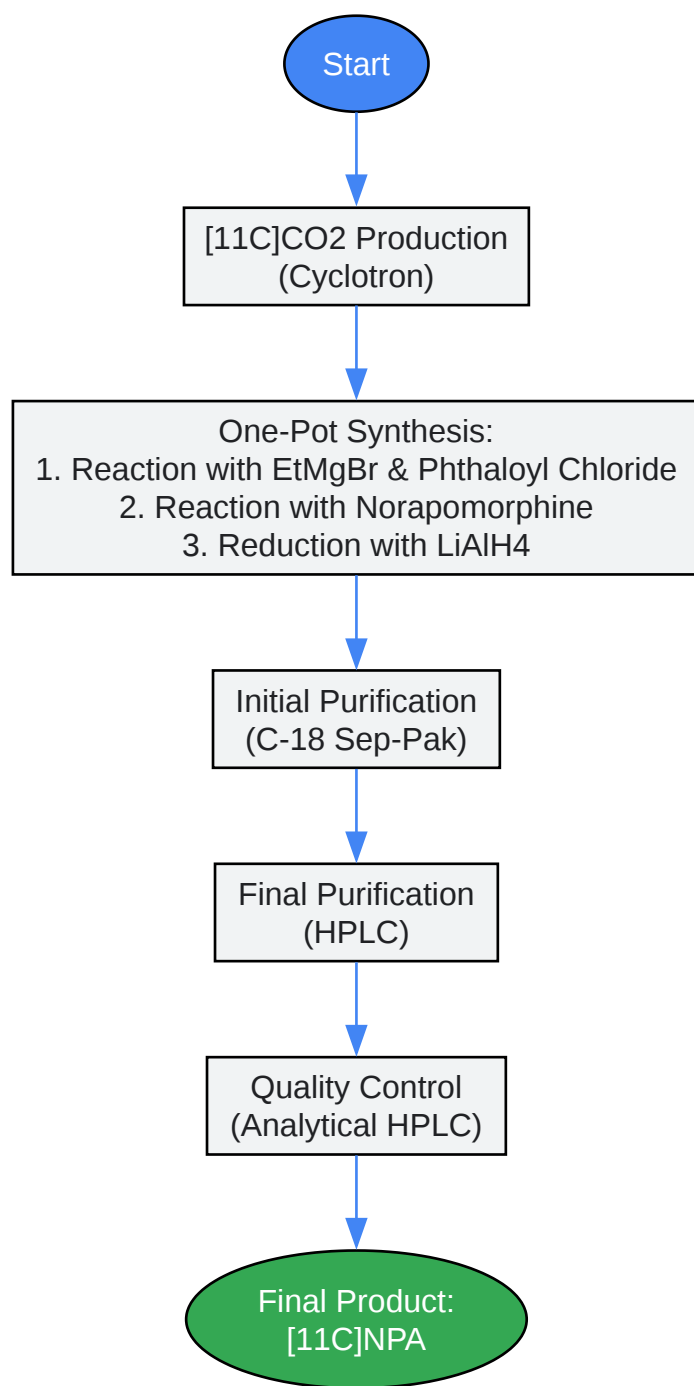
- Production of  $[^{11}\text{C}]$ Methyl Iodide:
  - $[^{11}\text{C}]\text{CO}_2$  from the cyclotron is converted to  $[^{11}\text{C}]$ methane ( $[^{11}\text{C}]\text{CH}_4$ ).
  - $[^{11}\text{C}]\text{CH}_4$  is then reacted with iodine in the gas phase to produce  $[^{11}\text{C}]\text{CH}_3\text{I}$ .[\[3\]](#)
- N-methylation Reaction:
  - $[^{11}\text{C}]\text{CH}_3\text{I}$  is bubbled through a solution of **norapomorphine** hydrobromide in a suitable solvent (e.g., DMSO) in the presence of a base.[\[4\]](#)
- Purification:
  - The reaction mixture is purified by HPLC to isolate the  $[^{11}\text{C}]$ apomorphine.[\[3\]](#)

## Visualizations



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Caption: Synthesis pathway for (-)-N-[<sup>11</sup>C]propyl-norapomorphine ([<sup>11</sup>C]NPA).



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Caption: Experimental workflow for the synthesis and purification of  $[^{11}\text{C}]\text{NPA}$ .

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